Cas no 164906-71-2 ((2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine)

(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine は、光学活性を有するアゼチジン誘導体であり、不斉合成や医薬品中間体としての応用が期待される化合物です。立体特異的な構造(2S,3S配置)により高い立体選択性を発現し、ベンジヒドリル基が導入されたことで脂溶性の向上と分子骨格の剛性化が図られています。アミン官能基を有するため、さらなる誘導体合成のための修飾点として利用可能です。この化合物の特徴的な立体化学は、生物活性化合物の設計において立体構造-活性相関(SAR)研究に有用であり、特に中枢神経系標的薬の開発におけるキー中間体としての潜在性を有しています。

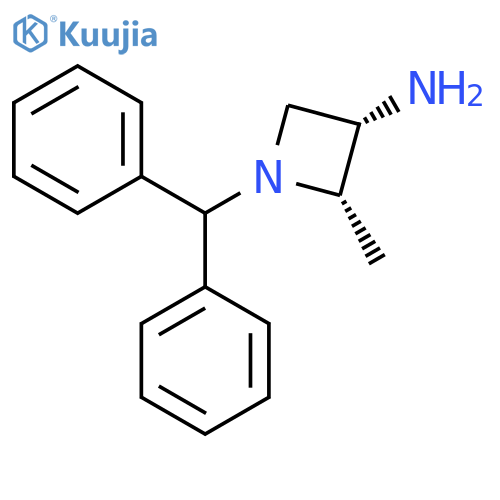

164906-71-2 structure

商品名:(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine

CAS番号:164906-71-2

MF:C17H20N2

メガワット:252.354104042053

MDL:MFCD31705181

CID:4756411

PubChem ID:10037872

(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine 化学的及び物理的性質

名前と識別子

-

- (2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine

- (2S,3S)-1-benzhydryl-2-methylazetidin-3-amine

- (2S,3S)-1-(diphenylmethyl)-2-methylazetidin-3-amine

- SCHEMBL9363615

- P20068

- BS-43623

- 164906-71-2

- MFCD31705181

- (2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine

-

- MDL: MFCD31705181

- インチ: 1S/C17H20N2/c1-13-16(18)12-19(13)17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,13,16-17H,12,18H2,1H3/t13-,16-/m0/s1

- InChIKey: CJCQBRZYAQTEOO-BBRMVZONSA-N

- ほほえんだ: N1(C(C2C=CC=CC=2)C2C=CC=CC=2)C[C@@H]([C@@H]1C)N

計算された属性

- せいみつぶんしりょう: 252.162649g/mol

- どういたいしつりょう: 252.162649g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 261

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 252.35g/mol

- 疎水性パラメータ計算基準値(XlogP): 2.8

- トポロジー分子極性表面積: 29.3

(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96902-100G |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 100g |

¥ 67,399.00 | 2023-03-16 | |

| Chemenu | CM441030-25g |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 95%+ | 25g |

$4968 | 2023-02-02 | |

| eNovation Chemicals LLC | D633783-5G |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 5g |

$770 | 2024-07-21 | |

| eNovation Chemicals LLC | D633783-25G |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 25g |

$3130 | 2024-07-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96902-500MG |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 500MG |

¥ 732.00 | 2023-04-14 | |

| Chemenu | CM441030-10g |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 95%+ | 10g |

$2690 | 2023-02-02 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96902-1G |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 1g |

¥ 1,023.00 | 2023-04-14 | |

| Chemenu | CM441030-5g |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 95%+ | 5g |

$1697 | 2023-02-02 | |

| Advanced ChemBlocks | P47415-5G |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 97% | 5G |

$805 | 2023-09-15 | |

| Chemenu | CM441030-100g |

(2S,3S)-1-benzhydryl-2-methyl-azetidin-3-amine |

164906-71-2 | 95%+ | 100g |

$12254 | 2023-02-02 |

(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine 関連文献

-

1. Book reviews

-

Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785

164906-71-2 ((2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine) 関連製品

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:164906-71-2)(2S,3S)-1-Benzhydryl-2-methyl-azetidin-3-amine

清らかである:99%/99%/99%/99%

はかる:5.0g/10.0g/25.0g/50.0g

価格 ($):301.0/551.0/1253.0/2005.0